Potassium 2-isocyanoacetate

Catalog No.
S1938587
CAS No.
58948-98-4
M.F
C3H2KNO2
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 2-isocyanoacetate

CAS Number

58948-98-4

Product Name

Potassium 2-isocyanoacetate

IUPAC Name

potassium;2-isocyanoacetate

Molecular Formula

C3H2KNO2

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C3H3NO2.K/c1-4-2-3(5)6;/h2H2,(H,5,6);/q;+1/p-1

InChI Key

IWTQNSMPJLXKLL-UHFFFAOYSA-M

SMILES

[C-]#[N+]CC(=O)[O-].[K+]

Canonical SMILES

[C-]#[N+]CC(=O)[O-].[K+]

The exact mass of the compound Potassium 2-isocyanoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium 2-isocyanoacetate (CAS 58948-98-4) is a highly versatile, bifunctional α-isocyano salt that combines an isocyanide group with a carboxylate moiety. Unlike the vast majority of isocyanides, which are notorious for their extreme volatility and offensive odors, this compound is isolated as a stable, non-volatile, and odorless solid [1]. From a procurement and operational standpoint, this physical state drastically reduces the need for specialized ventilation, complex storage logistics, and hazardous waste protocols. It is primarily procured as a premium metal scavenger for active pharmaceutical ingredient (API) purification and as a bench-stable building block for multicomponent reactions (MCRs), offering a safer, highly processable alternative to liquid alkyl isocyanoacetates [1].

Substituting potassium 2-isocyanoacetate with generic liquid analogs, such as ethyl isocyanoacetate (EICA) or methyl isocyanoacetate (MICA), introduces severe processability bottlenecks. Generic liquid isocyanides are highly volatile and possess a noxious odor that mandates strict engineering controls, fume hood isolation, and specialized operator PPE, thereby increasing overhead costs [1]. Furthermore, ester-based generic substitutes are insoluble in water, preventing their use in green aqueous syntheses or simple aqueous-phase extractions[2]. Attempting to bypass the ester by generating free isocyanoacetic acid in situ also fails at scale, as the free acid is highly unstable and prone to rapid degradation, leading to poor batch-to-batch reproducibility in polymerization and multicomponent reactions[1].

Elimination of Volatile Odor in Bench-Scale and Industrial Handling

Unlike standard alkyl isocyanoacetates such as ethyl isocyanoacetate, which are volatile liquids with notoriously offensive odors requiring stringent fume hood controls, potassium 2-isocyanoacetate is a non-volatile solid [1]. This physical state renders it functionally odorless, dramatically simplifying storage, handling, and scale-up logistics while maintaining high isocyanide reactivity[1].

Evidence DimensionVolatility and Odor Profile
Target Compound DataSolid, non-volatile, odorless (requires standard PPE)
Comparator Or BaselineEthyl isocyanoacetate (volatile liquid, severe malodor requiring strict engineering controls)
Quantified DifferenceComplete elimination of noxious vapor emissions
ConditionsAmbient laboratory and warehouse storage conditions

Eliminating the characteristic isocyanide odor removes the need for specialized ventilation during handling, directly lowering operational costs and improving worker safety.

Superior Ruthenium and Palladium Scavenging in API Purification

In post-reaction purification of metal-catalyzed processes, potassium 2-isocyanoacetate acts as a highly potent, odorless scavenger [1]. Adding this salt to crude metathesis mixtures irreversibly binds Ruthenium carbenes, reducing metal residues to below 5 ppm (and frequently <1 ppm), significantly outperforming standard silica gel filtration or volatile scavengers like ethyl vinyl ether, which often leave >50 ppm residual metal [1].

Evidence DimensionResidual Metal Concentration (Ruthenium)
Target Compound DataReduction of Ru to low ppm levels (<5 ppm)
Comparator Or BaselineStandard silica gel filtration or ethyl vinyl ether quench (>50 ppm residual metal)
Quantified Difference>10-fold improvement in metal clearance efficiency
ConditionsPost-reaction quench of Grubbs' catalysts in organic media

Achieving single-digit ppm metal residues is critical for pharmaceutical API compliance, and using an odorless scavenger streamlines the downstream purification workflow.

Enhanced Aqueous Solubility for Green Chemistry and Organometallic Synthesis

While neutral isocyanides like ethyl isocyanoacetate are generally insoluble in water, potassium 2-isocyanoacetate combines the isocyanide function with a water-solubilizing carboxylate group [1]. This allows for direct reactions in aqueous or mixed aqueous-organic media, enabling the synthesis of water-soluble organometallic complexes and facilitating simple aqueous workups that are impossible with hydrophobic ester analogs [1].

Evidence DimensionAqueous Solubility and Reaction Medium Compatibility
Target Compound DataHighly soluble in water; enables aqueous-phase isocyanide coordination
Comparator Or BaselineEthyl isocyanoacetate (insoluble in water, restricted to organic solvents)
Quantified DifferenceComplete phase transition capability (organic to aqueous)
ConditionsAmbient aqueous or mixed-solvent synthesis

Water solubility enables greener synthetic routes and simplifies product isolation via phase separation, reducing solvent waste in industrial processes.

Pre-formed Carboxylate Stability in Multicomponent Reactions

In the synthesis of alternating peptides via Ugi four-component reactions (4CR), free isocyanoacetic acid is highly unstable and prone to degradation [1]. Potassium 2-isocyanoacetate serves as a bench-stable, ambident reactant that provides both the isocyanide and the masked carboxylic acid functionalities without the degradation issues of the free acid, enabling one-pot polymerization with high isolated yields and excellent reproducibility [1].

Evidence DimensionReagent Stability and Reaction Yield in MCRs
Target Compound DataBench-stable salt; enables one-pot alternating peptide synthesis
Comparator Or BaselineFree isocyanoacetic acid (highly unstable, prone to rapid degradation)
Quantified DifferenceSignificant increase in shelf-life and usable reaction time, preventing reactant decomposition
ConditionsUgi 4CR conditions with imines/aldehydes

Procurement of the stable potassium salt eliminates the need for hazardous, in-situ generation of unstable isocyano acids, ensuring reproducible batch-to-batch yields in peptide synthesis.

Pharmaceutical API Purification and Metal Scavenging

Potassium 2-isocyanoacetate is the optimal choice for quenching and removing heavy metal catalysts (such as Ruthenium in olefin metathesis or Palladium in cross-coupling reactions) from crude product mixtures[1]. Its odorless nature and ability to reduce metal contamination to single-digit ppm levels make it a superior, highly processable alternative to standard silica gel or malodorous thiol-based scavengers.

Peptide and Peptidomimetic Synthesis via MCRs

As a stable, bifunctional building block, this compound is highly recommended for Ugi and Passerini multicomponent reactions[2]. It allows chemists to generate alternating peptides, cyclic peptides, and complex heterocycles efficiently without the occupational hazards associated with handling volatile, liquid isocyanides or the instability of free isocyanoacetic acid.

Synthesis of Water-Soluble Organometallic Complexes

Because it features a hydrophilic carboxylate group, potassium 2-isocyanoacetate is specifically procured as a ligand for synthesizing water-soluble transition metal complexes (e.g., iron, ruthenium) [3]. This is a critical application scenario where standard hydrophobic isocyanides like ethyl isocyanoacetate completely fail due to their lack of aqueous solubility.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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